(E)-4-(azepan-1-ylsulfonyl)-N'-(pyridin-2-ylmethylene)benzohydrazide
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Overview
Description
(E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a sulfonyl group, a pyridine ring, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
(E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 4-sulfamoylbenzoic acid with hydrazine hydrate to form 4-sulfamoylbenzohydrazide.
Condensation Reaction: The 4-sulfamoylbenzohydrazide is then subjected to a condensation reaction with pyridine-2-carbaldehyde under acidic conditions to yield the desired product.
Cyclization: The final step involves the cyclization of the intermediate product with azepane under basic conditions to form (E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Mechanism of Action
The mechanism of action of (E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepan-1-ylsulfonyl)benzohydrazide
- N’-(pyridin-2-ylmethylene)benzohydrazide
- 4-(morpholin-4-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide
Uniqueness
(E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide is unique due to the presence of both the azepane ring and the pyridine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-19(22-21-15-17-7-3-4-12-20-17)16-8-10-18(11-9-16)27(25,26)23-13-5-1-2-6-14-23/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,22,24)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJSKRLDWRIWNB-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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